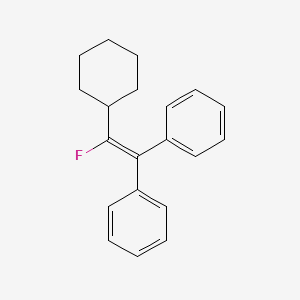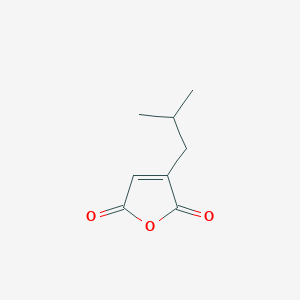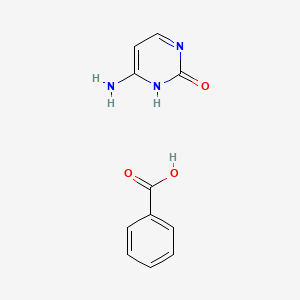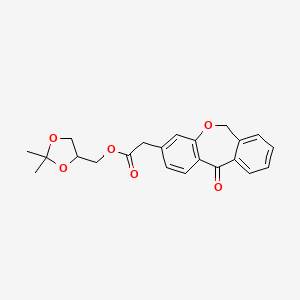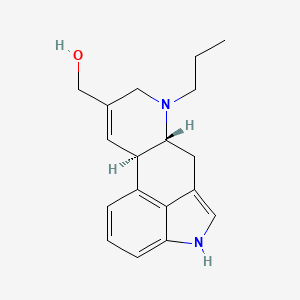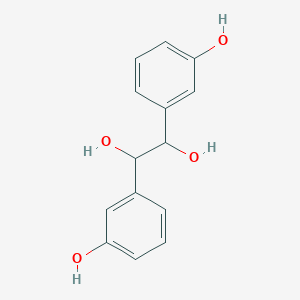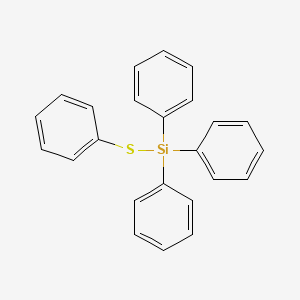
Silane, triphenyl(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triphenyl(phenylthio)-, also known as triphenyl(phenylthio)silane, is an organosilicon compound with the molecular formula C24H20SSi. This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenylthio group. It is a crystalline solid that has been studied for its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silane, triphenyl(phenylthio)- typically involves the reaction of triphenylsilane with thiophenol. One common method is the reaction of triphenylsilane with thiophenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for silane, triphenyl(phenylthio)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, triphenyl(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The silicon-phenyl bonds can be reduced under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives with reduced phenyl groups.
Substitution: Various substituted phenylsilane derivatives.
Applications De Recherche Scientifique
Silane, triphenyl(phenylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of advanced materials, including superhydrophobic coatings and as a component in silicone-based products
Mécanisme D'action
The mechanism of action of silane, triphenyl(phenylthio)- involves its ability to act as a hydride donor or radical initiator. The silicon atom in the compound can participate in various chemical reactions, facilitating the formation or breaking of bonds. The phenylthio group can undergo oxidation or substitution, leading to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar in structure but lacks the phenylthio group.
Triphenylsilane: Similar but without the phenylthio group.
Diphenylsilane: Contains two phenyl groups instead of three
Uniqueness: Silane, triphenyl(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where the phenylthio group plays a crucial role .
Propriétés
Numéro CAS |
64451-46-3 |
|---|---|
Formule moléculaire |
C24H20SSi |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
triphenyl(phenylsulfanyl)silane |
InChI |
InChI=1S/C24H20SSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
KLWDSQQNVLZBIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


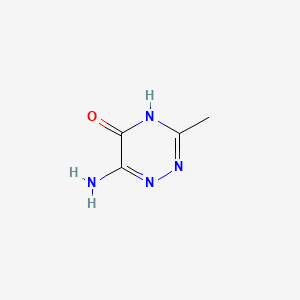
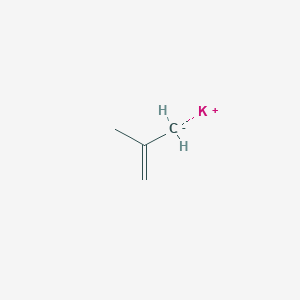
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
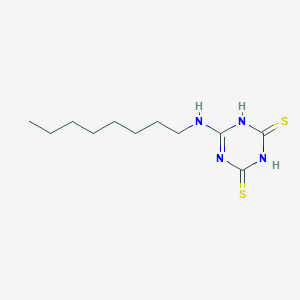

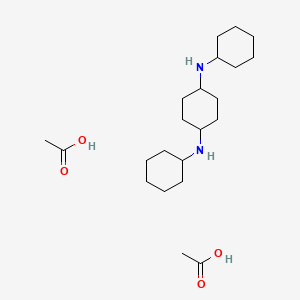
![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
